methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine
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Overview
Description
Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and specific applications .
Uniqueness
Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
90996-98-8 |
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Molecular Formula |
C14H28N4O3 |
Molecular Weight |
300.40 g/mol |
IUPAC Name |
methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate;pentan-1-amine |
InChI |
InChI=1S/C9H15N3O3.C5H13N/c1-3-4-5-6-12-8(13)7(10-11-12)9(14)15-2;1-2-3-4-5-6/h11H,3-6H2,1-2H3;2-6H2,1H3 |
InChI Key |
OHLBHRCDFBKDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN.CCCCCN1C(=O)C(=NN1)C(=O)OC |
Origin of Product |
United States |
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